molecular formula C12H17NOS B1466495 1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol CAS No. 1493269-45-6

1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol

Cat. No. B1466495
CAS RN: 1493269-45-6
M. Wt: 223.34 g/mol
InChI Key: NLZFUVNXWULSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminophenyl)sulfanylmethylcyclopentan-1-ol, commonly known as APSM, is an organic compound that is widely used in scientific research. It is a cyclic amine and is a derivative of cyclopentanol, which is an alcohol. APSM is used in a variety of experiments due to its unique properties, such as its low volatility, low water solubility, and its ability to form stable complexes with metal ions. In

Scientific Research Applications

Organometallic Chemistry

The study by Steyn et al. (1997) involved the crystal structure determination of a rhodium complex, showcasing the relevance of structural data in understanding the coordination chemistry of rhodium complexes. The research demonstrates how structural information correlates with NMR data, which is crucial for the design and synthesis of new organometallic compounds with potential applications in catalysis and material science Steyn, Roodt, Poletaeva, & Varshavsky, 1997.

Phase Transfer Catalysis

Wladislaw et al. (2004) reported on the sulfanylation reactions of cyclopentanone and related compounds using a phase transfer catalysis (PTC) procedure. This research highlights the utility of PTC in sulfanylation reactions, offering an efficient method for introducing sulfur-containing functional groups into cyclic ketones, which is valuable in the synthesis of pharmaceuticals and agrochemicals Wladislaw, Bueno, Marzorati, Di Vitta, & Zukerman-Schpector, 2004.

Synthesis of Cyclic Compounds

Research on the synthesis of cyclic compounds, such as that by Da (1998), involves the creation of complex molecules with potential applications in medicinal chemistry. These studies contribute to the development of new synthetic methodologies that can be used to construct cyclic structures found in many bioactive molecules Da, 1998.

Study of Volatile Thiols in Aromas

Chenot, Robiette, and Collin (2019) investigated the presence of cysteine and glutathione conjugates of volatile thiols in hops, which are crucial for the flavor profile of beers. This research contributes to the understanding of flavor chemistry and can be applied in the food and beverage industry to enhance the sensory properties of products Chenot, Robiette, & Collin, 2019.

properties

IUPAC Name

1-[(2-aminophenyl)sulfanylmethyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c13-10-5-1-2-6-11(10)15-9-12(14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZFUVNXWULSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CSC2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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